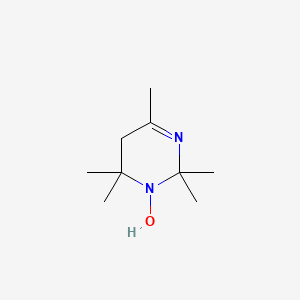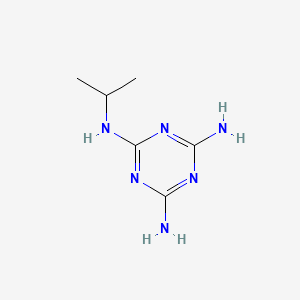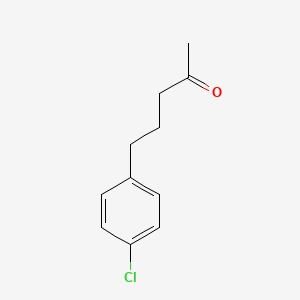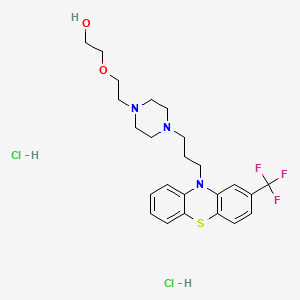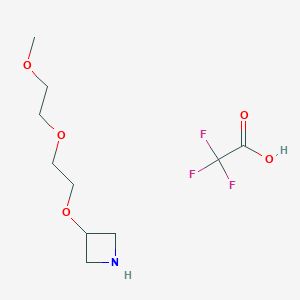
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability due to ring strain. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Ether Formation: The ether linkage is introduced by reacting the azetidine derivative with 2-(2-methoxyethoxy)ethyl halide under basic conditions.
Trifluoroacetate Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoroacetate group may enhance the compound’s stability and reactivity, facilitating its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Azetidinyl ethyl ether trifluoroacetate
- Tetraethylene glycol dimethyl ether
- Dimethoxytetraethylene glycol
Uniqueness
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18F3NO5 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17NO3.C2HF3O2/c1-10-2-3-11-4-5-12-8-6-9-7-8;3-2(4,5)1(6)7/h8-9H,2-7H2,1H3;(H,6,7) |
InChI Key |
VHONAKSXIRBLKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


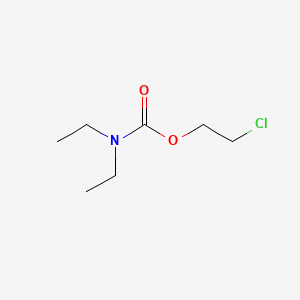

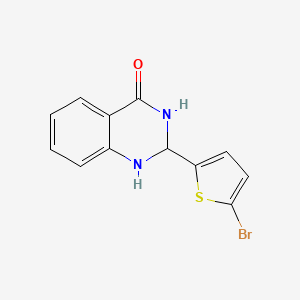

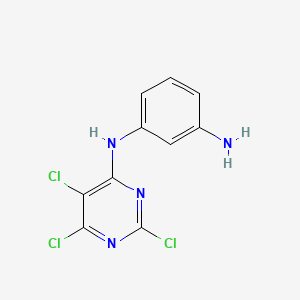
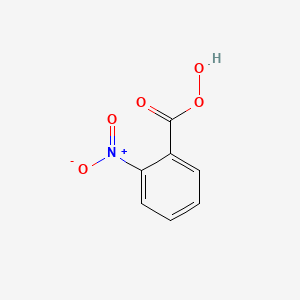
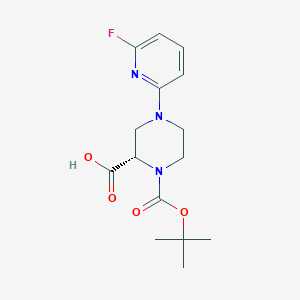
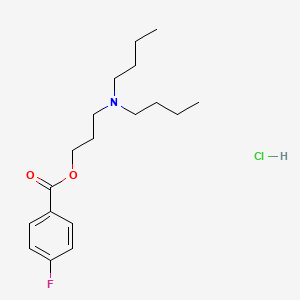
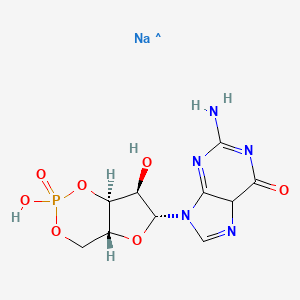
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
